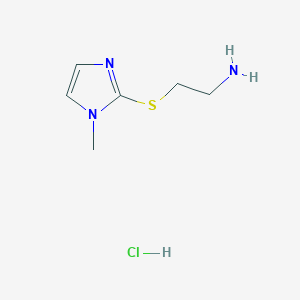

3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative . Pyridazine derivatives are aromatic heterocyclic organic compounds that have been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridazine derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy . The molecular formula is CHN with an average mass of 234.256 Da and a monoisotopic mass of 234.090546 Da .Chemical Reactions Analysis

Pyridazine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They have also been tested for antibacterial and antifungal potential .Scientific Research Applications

Microwave-Assisted Synthesis

The compound's class, 3,6-di(pyridin-2-yl)pyridazines, demonstrates significant potential in synthesizing metal complexes through microwave-assisted methods. These complexes are noted for their metal-coordinating abilities, which facilitate the self-assembly into gridlike structures with metals like copper(I) or silver(I). The accelerated synthesis under microwave conditions opens up efficient pathways for producing these and other substituted pyridazines, highlighting their importance in the development of new materials and catalytic systems (Hoogenboom, Moore, & Schubert, 2006).

Crystal Structure and Interaction Studies

Research into the crystal structure, Hirshfeld surface analysis, and interaction energy of derivatives showcases the compound's geometrical and intermolecular interaction properties. Such studies provide a foundation for understanding the solid-state chemistry of these compounds, which is crucial for designing materials with specific optical or electronic properties (Filali et al., 2019).

Water Oxidation Catalysis

A notable application in catalysis is the development of Ru complexes for water oxidation, where derivatives serve as bridging ligands. These complexes exhibit significant catalytic activity, presenting a promising approach to addressing energy conversion and storage challenges (Zong & Thummel, 2005).

Antimicrobial Activity

The synthetic versatility of pyridazine derivatives, including those related to the query compound, has been harnessed to produce new molecules with potential biological activities. For instance, certain synthesized pyridazine compounds have been evaluated for antimicrobial properties, offering insights into the development of novel antimicrobial agents (Singh et al., 2020).

Properties

IUPAC Name |

3-pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4S/c1-2-8-17-13(3-1)11-20-15-5-4-14(18-19-15)12-6-9-16-10-7-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQWMJJWTLSPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbonitrile](/img/structure/B2625911.png)

![2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2625915.png)

![N-(2-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2625917.png)

![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)

![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2625920.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)

![Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2625930.png)